Cas no 68055-61-8 (2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid)

2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid 化学的及び物理的性質
名前と識別子
-
- [(6,8-dibromo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetic acid
- 2-[(6,8-dibromo-4-hydroxyquinazolin-2-yl)sulfanyl]acetic acid
- 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid
- 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)aceticacid
- (6,8-Dibromo-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- 2-[(6,8-dibromo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid
- 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid
- AP-381/41075714
- 68055-61-8
-
- MDL: MFCD03236942
- インチ: 1S/C10H6Br2N2O3S/c11-4-1-5-8(6(12)2-4)13-10(14-9(5)17)18-3-7(15)16/h1-2H,3H2,(H,15,16)(H,13,14,17)
- InChIKey: CBILCVADVNQLRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2C(NC(=NC=21)SCC(=O)O)=O)Br
計算された属性
- せいみつぶんしりょう: 393.84454g/mol
- どういたいしつりょう: 391.84659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM216279-1g |
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid |
68055-61-8 | 97% | 1g |
$648 | 2022-08-31 | |
Chemenu | CM216279-1g |
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid |
68055-61-8 | 97% | 1g |
$551 | 2021-08-04 | |
Crysdot LLC | CD11073417-1g |
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid |
68055-61-8 | 97% | 1g |
$583 | 2024-07-18 |
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acidに関する追加情報
Recent Advances in the Study of 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid (CAS: 68055-61-8)
2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid (CAS: 68055-61-8) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique brominated quinazoline core and thioacetic acid moiety, has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Recent studies have focused on optimizing the synthesis of 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that reduces reaction time and minimizes byproducts. The method involves the bromination of 4-hydroxyquinazoline followed by a nucleophilic substitution reaction with thioglycolic acid, achieving a yield of 78% and purity exceeding 95%. This advancement is critical for scaling up production for preclinical studies.
In terms of biological activity, research has demonstrated that 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid exhibits potent inhibitory effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). A 2022 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis via the mitochondrial pathway, with IC50 values in the low micromolar range. Additionally, it was found to synergize with conventional chemotherapeutic agents like doxorubicin, suggesting potential for combination therapy.
Beyond oncology, this compound has shown promise as an antimicrobial agent. A 2023 study in European Journal of Medicinal Chemistry reported its efficacy against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase, a validated target for antibacterial drugs. These findings position 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid as a candidate for further development against multidrug-resistant infections.
Structural-activity relationship (SAR) studies have also been conducted to elucidate the contributions of the bromine substituents and thioacetic acid group to biological activity. Computational modeling and X-ray crystallography data, published in ACS Omega in 2023, indicate that the bromine atoms enhance binding affinity to target proteins, while the thioacetic acid moiety improves solubility and bioavailability. These insights are guiding the design of next-generation derivatives with enhanced pharmacological profiles.
In conclusion, 2-((6,8-Dibromo-4-hydroxyquinazolin-2-yl)thio)acetic acid (CAS: 68055-61-8) represents a versatile scaffold with broad therapeutic potential. Recent advancements in synthesis, mechanistic understanding, and SAR studies underscore its value in drug discovery. Future research should focus on in vivo efficacy and toxicity studies to translate these findings into clinical applications.
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